molecular formula C14H17NO3 B1375858 Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate CAS No. 54840-30-1

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate

Cat. No.: B1375858
CAS No.: 54840-30-1
M. Wt: 247.29 g/mol
InChI Key: FFYMJYNHDBVDTA-UHFFFAOYSA-N
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Description

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is an organic compound with the molecular formula C13H16O. It is a solid compound that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a tert-butyl group, a prop-2-yn-1-yloxy group, and a phenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-YN-1-yloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 25-50°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
  • tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate

Uniqueness

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl N-(4-prop-2-ynoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYMJYNHDBVDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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